molecular formula C13H19BrN2O B2376410 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine CAS No. 401502-08-7

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Cat. No.: B2376410
CAS No.: 401502-08-7
M. Wt: 299.212
InChI Key: JFXUBFSHPMDJRP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics of 1-[2-(4-Bromophenoxy)ethyl]-4-Methylpiperazine

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound , adhering to IUPAC rules for substituted piperazines. The parent structure is piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The substituents include:

  • A 4-methyl group at position 4 of the piperazine ring.
  • A 2-(4-bromophenoxy)ethyl chain at position 1, consisting of an ethyl spacer linking the piperazine nitrogen to a 4-bromophenoxy moiety.

Alternative naming conventions describe it as 4-methyl-1-(2-(4-bromophenoxy)ethyl)piperazine , emphasizing the methyl group’s position. The CAS registry number 401502-08-7 uniquely identifies this compound in chemical databases.

Molecular Formula and Weight

The molecular formula C₁₃H₁₉BrN₂O reflects:

  • 13 carbon atoms , including the aromatic bromophenoxy group and piperazine ring.
  • 19 hydrogen atoms , distributed across the ethyl chain, methyl group, and aromatic system.
  • 1 bromine atom , critical for electronic and steric properties.

The calculated molecular weight is 299.21 g/mol , with exact mass confirmed as 298.06807 Da .

Table 1: Molecular Descriptors
Property Value
Molecular formula C₁₃H₁₉BrN₂O
Molecular weight (g/mol) 299.21
Exact mass (Da) 298.06807
CAS registry number 401502-08-7

Structural Elucidation via Analytical Methods

While crystallographic data for this compound remains unpublished, its structure has been validated through:

  • SMILES notation : CN1CCN(CC1)CCOc2ccc(cc2)Br, encoding the piperazine core, methyl group, and bromophenoxy-ethyl chain.
  • InChI key : JFXUBFSHPMDJRP-UHFFFAOYSA-N, providing a unique identifier for computational databases.
  • Mass spectrometry : Major fragments correspond to cleavage at the ethyloxy bond (m/z 183 for bromophenoxy) and piperazine ring decomposition.

The absence of reported single-crystal X-ray data limits insights into bond angles and packing arrangements, though related piperazine derivatives exhibit chair conformations with equatorial substituents.

Tautomerism and Stereochemical Considerations

Piperazines generally exhibit limited tautomerism due to their saturated ring structure. However, proton transfer tautomerism may occur between the two nitrogen atoms under acidic conditions, though this has not been experimentally confirmed for this derivative.

Stereochemically, the compound lacks chiral centers, as confirmed by its symmetrical substitution pattern and the absence of stereodescriptors in its IUPAC name. The ethyloxy linker adopts a flexible conformation, allowing rotation around the C-O and C-C bonds.

Comparative Analysis with Related Piperazine Derivatives

The structural features of this compound distinguish it from analogs:

Table 2: Structural Comparison of Brominated Piperazine Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol)
1-(4-Bromophenyl)-4-methylpiperazine C₁₁H₁₅BrN₂ 4-bromophenyl at N1, methyl at N4 255.15
1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperidine C₁₄H₂₀BrNO Piperidine core, 2-bromophenoxyethyl 298.22
1-[2-(4-Bromophenoxy)ethyl]-4-ethylpiperazine C₁₄H₂₁BrN₂O Ethyl at N4, 4-bromophenoxyethyl 313.23

Key distinctions include:

  • Ring type : Piperazine vs. piperidine (saturated vs. partially unsaturated nitrogen ring).
  • Substituent position : Para-bromo (this compound) vs. ortho-bromo in positional isomers.
  • N-alkylation : Methyl vs. ethyl groups at N4 influence steric bulk and solubility.

These structural variations impact electronic properties, as evidenced by differences in dipole moments and logP values.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXUBFSHPMDJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine serves as a scaffold in the development of new therapeutic agents. Its structural characteristics allow for modifications that can lead to enhanced pharmacological properties. Notably, it has been investigated for its potential as:

  • Anticancer Agent : Research indicates that derivatives of this compound can inhibit DNA topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition can induce apoptosis, making it a candidate for anticancer drug development .
  • Antimicrobial Activity : Studies have shown that compounds containing the piperazine moiety exhibit significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Biological Research

The compound has been used in various biological assays to explore its interaction with cellular targets:

  • Receptor Binding Studies : It has been evaluated for binding affinity to serotonin receptors, which play a role in mood regulation and are targets for antidepressant drugs .
  • Mechanism of Action : The compound's mechanism involves interaction with specific proteins and enzymes, leading to cellular responses such as apoptosis in cancer cells and modulation of neurotransmitter systems in neurological studies .

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Synthesis of Specialty Chemicals : The compound acts as an intermediate in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable for creating complex molecules.
  • Production Methods : Industrial production often involves continuous flow reactors to enhance efficiency and yield. Techniques such as recrystallization or chromatography are employed to purify the compound for commercial use.
Activity TypeDescriptionReference
AnticancerInhibition of DNA topoisomerase II
AntimicrobialEffective against various bacterial strains
Receptor InteractionBinding studies with serotonin receptors

Table 2: Synthesis Overview

MethodologyDescriptionYield (%)
Nucleophilic SubstitutionReaction of 4-bromophenol with 2-chloroethylamine75%
Continuous Flow SynthesisEnhanced production efficiency using flow reactorsN/A

Case Studies

  • Anticancer Research :
    A study published in Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against several cancer cell lines. The mechanism involved apoptosis induction through DNA damage pathways, highlighting its potential as a lead compound for anticancer drug development .
  • Antimicrobial Efficacy :
    In a recent investigation, the compound was tested against multi-drug resistant strains of bacteria. Results indicated significant antimicrobial activity, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is not well-documented. as a piperazine derivative, it is likely to interact with various molecular targets, including receptors and enzymes, through binding interactions that modulate their activity. The exact pathways and targets would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Pharmacophore Features

The sigma-1 receptor pharmacophore typically includes:

  • Aromatic ring (e.g., phenyl, substituted phenyl).
  • Alkyl chain linking the aromatic ring to a substituted nitrogen (e.g., piperazine, morpholine).
Table 1: Structural Comparison of Key Compounds
Compound Name Aromatic Substituent Alkyl Chain Length Piperazine Substituent Key Structural Features
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine 4-Bromophenoxy Ethyl (C2) 4-Methyl Para-bromo enhances electron withdrawal
BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) 3,4-Dichlorophenyl Ethyl (C2) 4-Methyl Dichloro groups increase lipophilicity
BD1047 (N-(2-(3,4-Dichlorophenyl)ethyl)-N-methyl-2-(dimethylamino)ethylamine) 3,4-Dichlorophenyl Ethyl (C2) N-methyl, dimethylamino Tertiary amine chain instead of piperazine
1-[3-(4-Bromophenoxy)propyl]-4-methylpiperazine 4-Bromophenoxy Propyl (C3) 4-Methyl Longer chain may alter receptor docking
1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine 4-Bromobenzyl Benzyl 2-Furanylmethyl Heterocyclic furan introduces polarity

Key Observations :

  • Substituent Position: The 4-bromo group in the target compound vs.
  • Chain Length : Ethyl vs. propyl chains affect molecular flexibility; shorter chains (C2) may optimize binding to the sigma-1 receptor’s hydrophobic pocket .
  • Piperazine Modifications : Substituents on piperazine (e.g., methyl, furanylmethyl) influence solubility and selectivity. Methyl groups enhance metabolic stability, while furans may improve water solubility .

Pharmacological and Functional Comparisons

Table 2: Receptor Affinity and Functional Activity
Compound Name Sigma-1 Receptor (Ki, nM) Sigma-2 Receptor (Ki, nM) Selectivity (σ1/σ2) Key Pharmacological Effects
BD1063 0.9–2.1 129–180 ~70–200x Antagonizes cocaine/MDMA-induced locomotion
BD1047 1.2–3.0 34–50 ~15–30x Reduces dystonia in rodent models
This compound* Predicted: 5–20 Predicted: >500 ~25–100x Limited direct data; structural analog studies suggest moderate σ1 affinity
Haloperidol 1.5–3.0 50–90 ~20–60x Classic sigma-1 antagonist; antipsychotic

Notes:

  • BD1063 vs. Target Compound: BD1063’s 3,4-dichlorophenyl group confers higher sigma-1 affinity (Ki < 2 nM) compared to the bromophenoxy derivative, likely due to enhanced hydrophobic interactions .
  • Functional Antagonism: BD1063 and BD1047 attenuate cocaine- and MDMA-induced behaviors at doses of 10–30 mg/kg, suggesting the bromophenoxy analog may require higher doses for similar efficacy .

Biological Activity

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of neuropharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}BrN2_2O
  • Molecular Weight : Approximately 286.17 g/mol

The compound features a piperazine ring substituted with a bromophenoxyethyl group, which is significant for its interaction with various neurotransmitter receptors. This structural configuration is similar to other piperazine derivatives known for their antidepressant and anxiolytic properties, primarily through modulation of serotonin and dopamine pathways.

This compound is believed to interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Similar compounds have shown potential as serotonin reuptake inhibitors (SRIs), which are crucial in treating mood disorders. The mechanism involves:

  • Hydrophobic Interactions : The phenoxy group interacts with hydrophobic pockets of receptors.
  • Hydrogen Bonding : The piperazine ring can form hydrogen bonds or ionic interactions with receptor sites.

Neuropharmacological Effects

Research indicates that compounds with similar structures can influence neurotransmission, leading to potential therapeutic effects in conditions such as anxiety and depression. Studies have shown that:

  • Piperazine derivatives can act as SRIs, enhancing serotonin levels in synaptic clefts.
  • These compounds may also exhibit affinity for dopamine receptors, influencing reward pathways.

Comparative Analysis with Similar Compounds

A table comparing this compound with related piperazine derivatives highlights its unique features:

Compound NameStructure CharacteristicsUnique Features
1-(4-Bromophenyl)-4-methylpiperazineContains a bromophenyl groupFocused on monoamine reuptake inhibition
1-(2-Chlorophenyl)-4-methylpiperazineChlorine substitution instead of bromineDifferent halogen may affect receptor binding
1-(3-Trifluoromethylphenyl)-4-methylpiperazineTrifluoromethyl group additionEnhanced lipophilicity may improve blood-brain barrier penetration
1-(Phenyl)-4-methylpiperazineNo halogen substitutionSimpler structure; serves as a baseline for comparison

This comparison illustrates how the specific halogenation and functional group positioning in this compound may influence its pharmacological profiles and interactions.

Case Studies

Several studies have investigated the biological activity of piperazine derivatives:

  • A study published in Medicinal Chemistry explored various piperazine compounds and their effects on serotonin receptors, noting that modifications in the phenoxy group significantly altered receptor affinity and selectivity .
  • Another research article highlighted the synthesis of related compounds that showed promising results in preclinical models for anxiety disorders, indicating a potential pathway for developing new antidepressants.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine to improve yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands improve regioselectivity in cross-coupling steps .
    • Data Table :
ConditionYield RangePurity (HPLC)
DMF, 80°C, 12 hrs65–70%≥95%
DMSO, 100°C, 8 hrs72–78%≥97%

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies the piperazine ring (δ 2.3–3.5 ppm for N-CH₂ groups) and bromophenoxy substituents (δ 6.8–7.4 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 339.08 for C₁₃H₁₈BrN₂O⁺) .
  • X-ray crystallography : Resolves conformational details (e.g., chair conformation of the piperazine ring, dihedral angles between aromatic groups) .

Q. What are the baseline biological activities reported for this compound?

  • Methodological Answer : Preliminary assays focus on:

  • Receptor binding : Serotonin (5-HT) receptor affinity (Ki values ≤ 100 nM in radioligand displacement assays) due to the piperazine core .
  • Enzyme inhibition : Potential CYP450 interactions (e.g., CYP2A13 inhibition at IC₅₀ ~5 µM) .
    • Data Contradiction Note : Discrepancies in IC₅₀ values (e.g., 2–10 µM across studies) may arise from assay conditions (e.g., liver microsomes vs. recombinant enzymes) .

Advanced Research Questions

Q. How does substituent variation on the piperazine ring affect structure-activity relationships (SAR) in targeting neurological receptors?

  • Methodological Answer :

  • Comparative synthesis : Replace the 4-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with 5-HT₁A receptor hydrophobic pockets .
    • Data Table :
Substituent5-HT₁A Ki (nM)LogP
-CH₃852.1
-C₂H₅1202.8
-iPr>5003.5

Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models?

  • Methodological Answer :

  • In vitro-in vivo extrapolation (IVIVE) : Adjust for protein binding differences using plasma protein binding assays .
  • Species-specific metabolism : Compare human hepatocyte data vs. rodent liver S9 fractions to identify interspecies metabolic pathways (e.g., oxidative dealkylation vs. glucuronidation) .

Q. How can computational chemistry predict off-target effects of this compound in polypharmacology studies?

  • Methodological Answer :

  • Pharmacophore screening : Use tools like Pharmit to map interaction patterns across kinase or GPCR families .
  • Machine learning models : Train classifiers on ChEMBL data to predict unintended targets (e.g., dopamine D₂ receptor, predicted pKi = 6.2) .

Research Design Considerations

Q. What experimental controls are essential in assessing this compound’s cytotoxicity across cell lines?

  • Methodological Answer :

  • Negative controls : Use solvent-only (e.g., DMSO ≤0.1%) and untreated cell groups.
  • Positive controls : Include staurosporine (apoptosis inducer) and cisplatin (DNA damage agent) .
  • Cell line validation : Test in both cancer (e.g., HepG2) and non-cancerous (e.g., HEK293) lines to identify selective toxicity .

Q. How to design stability studies for long-term storage of this compound?

  • Methodological Answer :

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Light sensitivity : Store aliquots in amber vials under argon to prevent bromophenoxy group photodegradation .

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